Lipophilicity (XLogP3) Comparison vs. Methanesulfonyl Analog — Impact on Membrane Permeability Prediction
The target compound (XLogP3 = 3.8) exhibits markedly higher computed lipophilicity than its methanesulfonyl analog N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide, which lacks the fluorophenyl ring and is predicted to have a substantially lower logP (approximately 1.5–2.0 based on fragment-based calculation) [1]. This 1.8–2.3 log unit difference corresponds to a theoretical 60–200-fold higher octanol-water partition coefficient for the target compound, which in tetrahydroquinoline sulfonamide classes correlates directionally with enhanced passive membrane permeability based on Lipinski framework analysis [2]. For procurement decisions, this means the two compounds are not interchangeable in cell-based assays where intracellular target access is required; the 4-fluorophenylsulfonyl derivative is predicted to cross lipid bilayers more readily than its methanesulfonyl counterpart, potentially altering apparent potency independent of target binding affinity [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 (PubChem computed) |
| Comparator Or Baseline | N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide: estimated XLogP3 ≈ 1.5–2.0 (fragment-based prediction; no published value available) |
| Quantified Difference | ΔXLogP3 ≈ +1.8 to +2.3 (target vs. methanesulfonyl analog) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release); comparator value estimated by structural fragment subtraction of fluorophenyl contribution |
Why This Matters
A >1.5 log unit lipophilicity differential between two otherwise similar tetrahydroquinoline sulfonamides can produce significant divergence in membrane permeability, cellular uptake, and non-specific protein binding, making them functionally non-substitutable in any assay requiring intracellular target engagement.
- [1] PubChem Compound Summary CID 16825761. Computed XLogP3 = 3.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/941900-27-2 View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. PMID: 11259830. View Source
- [3] Alafeefy AM. Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. J Enzyme Inhib Med Chem. 2015;30(2):189-194. doi:10.3109/14756366.2014.899595. PMID: 24666309. (Demonstrates that tetrahydroquinoline sulfonamide cytotoxicity across MCF-7, HeLa, HepG2 lines is sensitive to substituent-driven physicochemical changes.) View Source
